2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide
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Overview
Description
2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide is a heterocyclic compound that belongs to the class of imidazo[2,1-b]thiazoles This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide typically involves the reaction of thiourea, acetone (or trifluoroacetone), and α-bromoacetophenone. This reaction proceeds through a multi-step process that includes the formation of intermediate compounds, which are subsequently cyclized to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of specific catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, as an anti-tuberculosis agent, it targets QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain . This interaction disrupts the normal functioning of the electron transport chain, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole-5-carboxamide: Lacks the trifluoromethyl group but shares a similar core structure.
6-Phenylimidazo[2,1-b]thiazole: Contains a phenyl group instead of a trifluoromethyl group.
Benzo[d]imidazo[2,1-b]thiazole: Features a fused benzene ring, altering its chemical properties
Uniqueness
The presence of the trifluoromethyl group in 2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties enhance its potential as a drug candidate, making it more effective in penetrating biological membranes and resisting metabolic degradation.
Properties
Molecular Formula |
C9H8F3N3OS |
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Molecular Weight |
263.24 g/mol |
IUPAC Name |
2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxamide |
InChI |
InChI=1S/C9H8F3N3OS/c1-3-4(2)17-8-14-6(9(10,11)12)5(7(13)16)15(3)8/h1-2H3,(H2,13,16) |
InChI Key |
TYNUQRMMLOKSBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=C(N12)C(=O)N)C(F)(F)F)C |
Origin of Product |
United States |
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